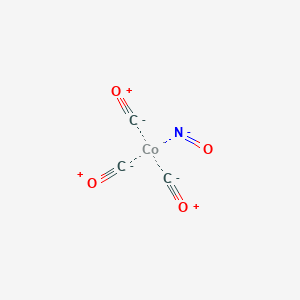
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-Diethyl-2-(o-phenetidino)-, commonly known as Phenacetin, is a non-opioid analgesic and antipyretic drug that was widely used in the past for the treatment of pain and fever. However, due to its association with kidney damage and cancer, it has been banned in many countries. In recent years, this compound has gained attention in the scientific community due to its potential applications in research.
Mechanism Of Action
Phenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Biochemical And Physiological Effects
Phenacetin has been shown to have analgesic and antipyretic effects in animal studies. It has also been shown to have mild sedative effects. However, it has been associated with kidney damage and cancer in humans, and therefore, its use has been discontinued.
Advantages And Limitations For Lab Experiments
One advantage of using Phenacetin in lab experiments is its availability and low cost. It can also be easily synthesized in the laboratory. However, its potential toxicity and carcinogenicity make it unsuitable for use in many experiments.
Future Directions
For research could include the development of safer analogs with similar analgesic and antipyretic effects. Additionally, it could be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Further studies could also be conducted to better understand the mechanism of action of Phenacetin and its potential side effects.
Synthesis Methods
Phenacetin can be synthesized through the reaction of p-phenetidine with acetic anhydride and glacial acetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
Phenacetin has been used in various scientific research studies, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other compounds such as benzocaine, procaine, and lidocaine. Additionally, it has been used in the development of new synthetic methodologies for organic synthesis.
properties
CAS RN |
15010-76-1 |
|---|---|
Product Name |
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)- |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
InChI Key |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Canonical SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Other CAS RN |
15010-76-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)








![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)

